molecular formula C9H14ClNO B7952311 (4-Propoxyphenyl)amine hydrochloride

(4-Propoxyphenyl)amine hydrochloride

Cat. No.: B7952311
M. Wt: 187.66 g/mol
InChI Key: GOINNKKTYUHOMB-UHFFFAOYSA-N
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Description

(4-Propoxyphenyl)amine hydrochloride is a chemical building block of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is not widely reported, its core structure, which features a propxyphenyl group linked to an amine, is a valuable scaffold in the design and synthesis of novel bioactive molecules. Compounds with similar structural motifs, particularly those containing a propoxyphenyl group, have been identified as key intermediates in the development of potential therapeutic agents. For instance, research into Kv1.5 potassium channel inhibitors, a promising target for the treatment of atrial fibrillation due to its high selectivity for human atrial muscle cells, has utilized building blocks with analogous aromatic and ether-linked chains . The propoxyphenylamine structure serves as a versatile precursor, enabling researchers to explore structure-activity relationships and develop new compounds for cardiovascular and other disease research. This product is provided as a solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-propoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6H,2,7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOINNKKTYUHOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propoxyphenyl)amine hydrochloride typically involves the reaction of 4-propoxyaniline with hydrochloric acid. One common method is the reaction of 4-propoxyaniline with hydrochloric acid in an aqueous medium, followed by crystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Propoxyphenyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis
(4-Propoxyphenyl)amine hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for chemists.

Catalysis
This compound can function as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes. Its amine group can form hydrogen bonds with metal catalysts, facilitating reactions such as hydrogenation and cross-coupling.

Biology

Biochemical Studies
The compound is utilized in studies related to amine metabolism and enzyme interactions. Its ability to modulate enzyme activity makes it a subject of interest for researchers investigating metabolic pathways.

Antimicrobial Activity
Research has indicated that this compound exhibits potential antimicrobial properties. For instance, studies have shown its effectiveness against biofilms formed by Mycobacterium tuberculosis, suggesting its utility in developing anti-biofilm agents .

Medicine

Therapeutic Potential
The compound is being investigated for its potential therapeutic properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, with IC50 values ranging from 20 to 50 µM . This suggests a promising avenue for cancer treatment applications.

Drug Development
As a precursor for drug synthesis, this compound is explored for its role in developing pharmaceuticals targeting specific biological pathways.

Industry

Chemical Manufacturing
In industrial settings, this compound is used to produce specialty chemicals and intermediates. Its versatility allows it to be incorporated into various manufacturing processes, including the production of dyes and agrochemicals.

Mycobacterial Infections

A study evaluated the effectiveness of this compound against biofilms formed by Mycobacterium tuberculosis. Results indicated a significant reduction in biofilm density at concentrations above 100 µM, highlighting its potential as an anti-biofilm agent .

Cancer Cell Line Testing

In vitro tests on several cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. The compound's ability to initiate cell death presents opportunities for further research into its application as an anticancer agent .

Summary Table of Applications

Application AreaDescription
ChemistryBuilding block for organic synthesis; catalytic applications
BiologyStudies on enzyme interactions; antimicrobial activity
MedicinePotential therapeutic agent; precursor for drug development
IndustryProduction of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of (4-Propoxyphenyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (4-propoxy­phenyl)amine hydrochloride derivatives vary significantly with structural modifications. Below is a detailed comparison with related compounds:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name (CAS) Core Structure Key Substituents Biological Activity (EPI Efficacy) Physicochemical Properties Source
[1-(4-Propoxyphenyl)ethyl]amine HCl (860701-75-3) Benzene + ethylamine Ethyl group on amine Moderate NorA inhibition (~50%) MW 215.73; white solid
[1-(4-Propoxyphenyl)propyl]amine HCl (1201633-55-7) Benzene + propylamine Propyl group on amine Higher lipophilicity; unquantified MW 229.75; yellow oil
2-(4-Propoxyphenyl)quinoline derivatives Quinoline + 4-propoxyphenyl Quinoline core >65% EtBr inhibition at 50 µM Crystalline solids
4-(2-Piperidin-1-ylethoxy)-2-(4-propoxyphenyl)phthalazin-1(2H)-one (5b) Phthalazinone + piperidine Piperidinylethoxy group Enhanced solubility; moderate EPI Yellow oil; MW 451.95
Protonitazene HCl (119276-01-6) Benzimidazole + 4-propoxyphenyl Nitro group; diethylaminoethyl Opioid activity (non-EPI) MW 455.36; psychoactive
1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl (N/A) Fluorophenyl + isopropylamine Fluorine substituent Unrelated to EPI; CNS applications MW 193.68; powder

Key Findings:

Structural Impact on Activity: Quinoline-based derivatives (e.g., 2-(4-propoxyphenyl)quinoline) exhibit superior NorA inhibition due to planar aromatic systems that likely improve target binding . Piperidinyl or diethylamino groups (e.g., compound 5b) enhance solubility but may reduce membrane penetration, leading to moderate EPI activity . Halogenation (e.g., fluorine in 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl) shifts applications away from EPIs toward central nervous system (CNS) targets .

Synthesis and Scalability: Quinoline derivatives require Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), limiting scalability . Amine hydrochlorides are synthesized via alkylation or reductive amination, with purification by flash chromatography .

Stability: Hydrochloride salts generally exhibit better stability and shelf life compared to free bases .

Q & A

What are the common synthetic routes for preparing (4-Propoxyphenyl)amine hydrochloride in laboratory settings?

Answer:
The compound is typically synthesized via Mannich reactions using acetophenone derivatives (e.g., 4'-methoxyacetophenone), paraformaldehyde, and phenethylamine hydrochloride as the amine component. This method achieves yields of 87–98% under optimized conditions . For advanced purity, Boc-deprotection strategies followed by flash column chromatography are employed, as demonstrated in the synthesis of structurally related 4-(4-Propoxyphenyl)-1H-imidazol-2-amine hydrochloride, yielding a 54% purified product .

How is the purity and structural integrity of this compound assessed experimentally?

Answer:
Key analytical techniques include:

  • Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetry (TGA) to evaluate thermal stability .
  • Vibrational spectroscopy : FTIR and FT-Raman to confirm functional groups and hydrogen bonding patterns .
  • Solid-state NMR : Resolves crystallinity and molecular packing discrepancies .
  • Quantitative ¹H NMR (qNMR) : Utilizes ethyl paraben as an internal standard for purity determination, validated via relaxation delay optimization to minimize measurement errors .

What methodological approaches resolve contradictions in spectroscopic or bioactivity data for this compound?

Answer:

  • Cross-validation : Combine FTIR, Raman, and NMR data to address spectral ambiguities (e.g., distinguishing amine proton environments) .
  • Crystallographic analysis : Powder X-ray diffractometry (PXRD) identifies polymorphic forms that may explain divergent thermal or solubility profiles .
  • Enzymatic assays : For bioactivity studies, use semicarbazide-sensitive amine oxidase (SSAO) inhibition assays to clarify conflicting reports on leukocyte migration effects .

How does this compound interact with biological systems, and what experimental models are appropriate?

Answer:

  • Enzyme interactions : The compound may act as a substrate for SSAO, catalyzing oxidative deamination to produce hydrogen peroxide and aldehydes. Assess via in vitro enzyme kinetics using purified SSAO .
  • In vivo models : Rat models of pulmonary fibrosis, similar to studies on structurally related amines (e.g., 4-methoxyphenethylamine hydrochloride), can evaluate anti-inflammatory or cytotoxic effects. Monitor biomarkers like hydroxyproline for fibrosis progression .

How can synthesis protocols be optimized for industrial scalability while maintaining high purity?

Answer:

  • Continuous flow reactors : Improve reaction control and reduce batch variability, as seen in industrial-scale production of amine hydrochlorides .
  • Automated parameter control : Optimize temperature, pressure, and reagent concentrations to enhance yield (>95%) and minimize byproducts .
  • Boc-protection strategies : Mitigate side reactions during amine salt formation, as demonstrated in anti-mycobacterial biofilm agent synthesis .

What advanced analytical techniques are critical for elucidating the compound’s mechanism of action in complex biological systems?

Answer:

  • Metabolomic profiling : LC-MS or GC-MS identifies downstream metabolites (e.g., aldehydes) generated via SSAO-mediated oxidation .
  • Receptor binding assays : Screen for interactions with G-protein-coupled receptors (GPCRs) using radioligand displacement, as applied to related phenethylamine derivatives .
  • Molecular dynamics simulations : Model interactions with enzyme active sites (e.g., SSAO) to predict binding affinities and catalytic outcomes .

How should researchers address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic studies : Measure bioavailability and tissue distribution using radiolabeled compound or HPLC-MS to identify metabolic bottlenecks .
  • Dose-response validation : Compare in vitro IC₅₀ values with in vivo effective doses, adjusting for species-specific metabolic differences .
  • Ex vivo assays : Isolate primary cells (e.g., leukocytes) from treated animals to reconcile bioactivity disparities .

What quality control measures are essential for ensuring batch-to-batch consistency in research-grade samples?

Answer:

  • Stability testing : Monitor hygroscopicity via water-vapor sorption analysis, as amine hydrochlorides are prone to deliquescence .
  • Chromatographic purity : Use HPLC with diode-array detection (DAD) to quantify impurities (<0.5%) and validate column retention times against certified reference materials .
  • Elemental analysis : Confirm stoichiometry of hydrochloride salt formation (e.g., Cl⁻ content via ion chromatography) .

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